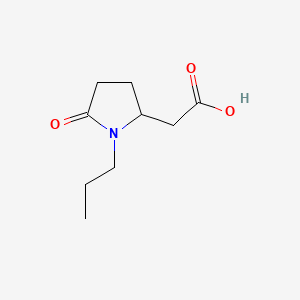

![molecular formula C18H18O3 B584456 (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid CAS No. 1785759-59-2](/img/structure/B584456.png)

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid, also known as DMPA, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It is a derivative of ibuprofen and has similar pharmacological properties. DMPA is widely used in the scientific community due to its potent anti-inflammatory and analgesic effects.

Scientific Research Applications

Anticancer Potential

Research on cinnamic acid derivatives, closely related to (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid, highlights their significant potential as anticancer agents. These derivatives have received attention for their synthesis and biological evaluation, demonstrating antitumor efficacy through various mechanisms (De, Baltas, & Bedos-Belval, 2011).

Neuroprotective and Anti-inflammatory Effects

Caffeic acid and related phenylpropanoic acids, structurally similar to the compound of interest, are potent antioxidants with a wide range of pharmacological effects, including neuroprotective and anti-inflammatory mechanisms. These compounds show promise in protecting against toxicity and experimental models of Alzheimer's disease, underlining their therapeutic potential in neurodegenerative disorders (Habtemariam, 2017).

Environmental Behavior and Sorption

The environmental behavior of phenoxy herbicides, including compounds structurally related to this compound, has been explored in terms of their sorption to soil and organic matter. Such studies are crucial for understanding the fate and mobility of these compounds in agricultural settings, informing strategies for mitigating environmental impact (Werner, Garratt, & Pigott, 2012).

Heterocyclic Chemistry Applications

Heterocyclic compounds derived from reactions involving ketones and aldehydes, such as those related to this compound, have been extensively studied for their biological activities against various microbial strains. The structure-activity relationship of these derivatives indicates the potential for enhanced antimicrobial and antifungal activities, which is significant for the development of new therapeutic agents (Mazimba & Mosarwa, 2015).

Mechanism of Action

Target of Action

The primary target of rac-2’,4’-Dimethyl Ketoprofen, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), is believed to be the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the synthesis of prostaglandins via the arachidonic acid pathway .

Mode of Action

The anti-inflammatory effects of rac-2’,4’-Dimethyl Ketoprofen are achieved through the inhibition of COX-2 . By inhibiting this enzyme, the compound prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, as prostaglandins are responsible for promoting these responses.

Pharmacokinetics

The pharmacokinetics of rac-2’,4’-Dimethyl Ketoprofen, like its parent compound ketoprofen, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and the metabolites are excreted in urine .

Result of Action

The molecular and cellular effects of rac-2’,4’-Dimethyl Ketoprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting prostaglandin synthesis, the compound reduces the inflammatory response at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rac-2’,4’-Dimethyl Ketoprofen. For instance, the presence of the compound in wastewater and surface water is an emerging environmental issue . The compound can have a negative effect on non-target organisms in the environment .

Biochemical Analysis

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

rac-2’,4’-Dimethyl Ketoprofen is transported in the bloodstream mainly by serum albumin (SA) . The compound’s distribution within cells and tissues can be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

properties

IUPAC Name |

2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFITRSZJZIQBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

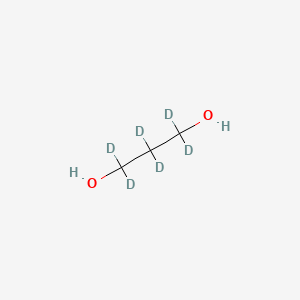

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)

![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)